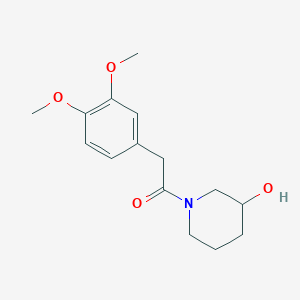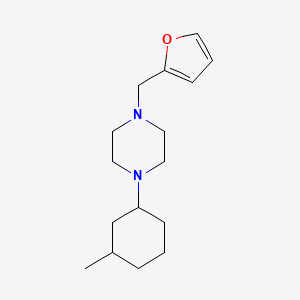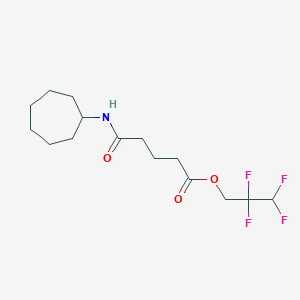![molecular formula C18H21FN2O2 B12485807 3-[benzyl(2-hydroxyethyl)amino]-N-(2-fluorophenyl)propanamide](/img/structure/B12485807.png)
3-[benzyl(2-hydroxyethyl)amino]-N-(2-fluorophenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[benzyl(2-hydroxyethyl)amino]-N-(2-fluorophenyl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzyl group, a hydroxyethyl group, and a fluorophenyl group, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[benzyl(2-hydroxyethyl)amino]-N-(2-fluorophenyl)propanamide typically involves multi-step organic reactions. One common method includes the reaction of benzylamine with 2-chloroethanol to form benzyl(2-hydroxyethyl)amine. This intermediate is then reacted with 2-fluorobenzoyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and bases such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
3-[benzyl(2-hydroxyethyl)amino]-N-(2-fluorophenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar solvents.
Major Products Formed
Oxidation: Formation of 3-[benzyl(2-oxoethyl)amino]-N-(2-fluorophenyl)propanamide.
Reduction: Formation of 3-[benzyl(2-hydroxyethyl)amino]-N-(2-fluorophenyl)propylamine.
Substitution: Formation of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
3-[benzyl(2-hydroxyethyl)amino]-N-(2-fluorophenyl)propanamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-[benzyl(2-hydroxyethyl)amino]-N-(2-fluorophenyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The hydroxyethyl and fluorophenyl groups play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[benzyl(2-hydroxyethyl)amino]-N-(2-chlorophenyl)propanamide
- 3-[benzyl(2-hydroxyethyl)amino]-N-(2-bromophenyl)propanamide
- 3-[benzyl(2-hydroxyethyl)amino]-N-(2-methylphenyl)propanamide
Uniqueness
3-[benzyl(2-hydroxyethyl)amino]-N-(2-fluorophenyl)propanamide is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it more effective in certain applications compared to its analogs.
Propiedades
Fórmula molecular |
C18H21FN2O2 |
|---|---|
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
3-[benzyl(2-hydroxyethyl)amino]-N-(2-fluorophenyl)propanamide |
InChI |
InChI=1S/C18H21FN2O2/c19-16-8-4-5-9-17(16)20-18(23)10-11-21(12-13-22)14-15-6-2-1-3-7-15/h1-9,22H,10-14H2,(H,20,23) |
Clave InChI |
PSJCCHVQRDMXKK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN(CCC(=O)NC2=CC=CC=C2F)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-hydroxy-3-methyl-2-[(E)-({3-[(4-nitrophenyl)amino]propyl}imino)methyl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12485752.png)
![Propyl 5-{[(3,4-dichlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12485762.png)
![4-(9-methyl-9H-imidazo[1,2-a]benzimidazol-2-yl)benzonitrile](/img/structure/B12485774.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]propanamide](/img/structure/B12485780.png)
![N'-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}-N,N-dimethylethane-1,2-diamine](/img/structure/B12485784.png)
![7-(furan-2-yl)-4-(5-methylthiophen-2-yl)-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B12485790.png)
![3-[({2-[(2-Fluorophenyl)methoxy]phenyl}methyl)amino]adamantan-1-ol](/img/structure/B12485796.png)
![3-chloro-4-methoxy-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12485804.png)
![(4-{[(4-Chloro-2-methylphenoxy)acetyl]amino}phenyl)acetic acid](/img/structure/B12485805.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-fluorophenyl)carbonyl]amino}benzoate](/img/structure/B12485818.png)
![N-[2-(cyclopentylamino)ethyl]furan-2-carboxamide](/img/structure/B12485820.png)
